[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate
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Description
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C14H9F2NO4S2 and its molecular weight is 357.35. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
- Thiazoloindans and thiazolobenzopyrans, containing similar structural motifs, have been synthesized as novel dopamine (DA) agonists, showing good oral availability and potential for Parkinson's disease treatment due to their dual agonist/antagonist actions and excellent oral availability in animal models (van Vliet et al., 2000).
- The synthesis of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives showcased their antimicrobial activity against gram-positive and gram-negative bacteria, highlighting the potential application in developing new antibacterial agents (PansareDattatraya & Devan, 2015).
Biological and Medicinal Applications
- Methylglyoxal, a highly reactive alpha-oxoaldehyde formed in various enzymatic and nonenzymatic reactions, is implicated in complications of diabetes and some neurodegenerative diseases. Its detection and quantification methods are crucial for understanding its biological impact and potential therapeutic interventions (Nemet, Varga-Defterdarović, & Turk, 2006).
- Novel thiazolidinedione derivatives, designed from α-lipoic acid, have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) and exhibit significant anti-inflammatory effects in models of allergic contact dermatitis. This suggests potential applications for treating inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Environmental and Analytical Applications
- Thiazoles have been highlighted for their role in the development of corrosion inhibitors, demonstrating high inhibition efficiencies on the copper surface. This indicates their potential application in protecting metals from corrosion in acidic environments (Farahati et al., 2019).
- The development of fluorescent probes for discriminating thiophenols over aliphatic thiols presents an important advancement in analytical chemistry, offering high sensitivity and selectivity. Such probes can be applied to the detection of thiophenols in environmental and biological samples, showcasing the broad applicability of compounds with similar chemical frameworks (Wang et al., 2012).
properties
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO4S2/c15-9-2-1-3-10(16)12(9)13(18)21-17-11-5-7-23(19,20)14-8(11)4-6-22-14/h1-4,6H,5,7H2/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFADQDUTNOAQI-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=C(C=CC=C3F)F)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=C(C=CC=C3F)F)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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